Oral Uterotropic Activity of Estradiol Sulfamate vs. Estradiol: 100-Fold Increase in Systemic Estrogenicity Without Proportional Hepatic Burden
Estradiol sulfamate (J995) exhibits approximately 100-fold higher oral uterotropic activity compared to estradiol in rats, while its hepatotropic activity is only marginally elevated [1]. This dissociation is achieved through erythrocyte sequestration and systemic hydrolysis, which releases the parent estrogen in peripheral tissues while bypassing first-pass hepatic extraction.
| Evidence Dimension | Oral Uterotropic Activity (Systemic Estrogenicity) |
|---|---|
| Target Compound Data | 100-fold relative to estradiol |
| Comparator Or Baseline | Estradiol: 1-fold (baseline) |
| Quantified Difference | 100-fold greater |
| Conditions | Orally administered to rats; uterotropic assay |
Why This Matters
This 100-fold enhancement in oral bioavailability directly translates to significantly lower required doses for achieving therapeutic systemic estrogenic effects, reducing hepatic side-effect risks and enabling more favorable dosing regimens in clinical applications.
- [1] Elger W, et al. Estrogen sulfamates: a new approach to oral estrogen therapy. Reprod Fertil Dev. 2001;13(4):297-306. View Source
